molecular formula C7H4ClFO3 B2528469 4-Chloro-3-fluoro-2-hydroxybenzoic acid CAS No. 1702676-05-8

4-Chloro-3-fluoro-2-hydroxybenzoic acid

Cat. No. B2528469
CAS RN: 1702676-05-8
M. Wt: 190.55
InChI Key: VMGOWVXQNVKYON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, 4-chlorobenzoate dehalogenase from Pseudomonas spec. CBS 3 catalyzes the hydrolytic cleavage of the halogen-carbon bond to form 4-hydroxybenzoate, a reaction that does not involve molecular oxygen . Another synthesis approach for a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, includes nitration, esterification, reduction, diazotization, and hydrolysis, achieving a 70% overall yield . These methods could potentially be adapted for the synthesis of 4-Chloro-3-fluoro-2-hydroxybenzoic acid.

Molecular Structure Analysis

The molecular structure of halogenated benzoic acids is characterized by the presence of halogen atoms and hydroxyl groups attached to the benzene ring, which can significantly influence the reactivity and physical properties of the molecule. Techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry are commonly used to determine the structures of synthesized compounds .

Chemical Reactions Analysis

Halogenated benzoic acids can participate in various chemical reactions. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid is used as a multireactive building block for the synthesis of heterocyclic compounds . Similarly, 3-Chloro-4-fluorobenzoylthiourea is synthesized through the reaction of an amino pyrimidine with an isosulfocyanic ester derived from 3-chloro-4-fluorobenzoic acid . These reactions highlight the versatility of halogenated benzoic acids in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoic acids are influenced by the nature and position of the substituents on the aromatic ring. For instance, the introduction of electron-withdrawing groups such as chloro and fluoro can affect the acidity of the benzoic acid, potentially enhancing its reactivity in certain conditions. The presence of a hydroxy group can also contribute to the formation of hydrogen bonds, which can affect the solubility and melting point of the compound. While the specific properties of 4-Chloro-3-fluoro-2-hydroxybenzoic acid are not detailed in the provided papers, the general trends observed in similar compounds can be informative .

Scientific Research Applications

Heterocyclic Scaffolds Synthesis

4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound closely related to the subject of interest, has been identified as a versatile building block in the synthesis of various heterocyclic scaffolds. It serves as a starting material for the preparation of substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. These heterocycles are crucial in drug discovery due to their biological significance (Křupková et al., 2013).

Photodecomposition Studies

Research on chlorobenzoic acids, including 4-chlorobenzoic and related compounds, has demonstrated their photodecomposition under ultraviolet irradiation. This process involves the replacement of chlorine by hydroxyl groups, leading to the formation of hydroxybenzoic acids and benzoic acid itself. These findings have implications for environmental chemistry and pollutant degradation (Crosby & Leitis, 1969).

Antimicrobial Intermediate Synthesis

A practical synthesis approach for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate in creating antimicrobial 3-quinolinecarboxylic acid drugs, has been developed. This synthesis strategy emphasizes the compound's role in medicinal chemistry and pharmaceutical development (Zhang et al., 2020).

Environmental Microbiology Applications

In environmental microbiology, studies on the degradation of fluorinated and chlorinated benzoates reveal the microbial potential to transform these compounds. The research provides insight into natural processes for degrading environmental pollutants, highlighting the ecological relevance of such chemical transformations (Oltmanns et al., 1989).

Fluorinated Compounds Detection

The use of fluorinated compounds, including derivatives of chloro- and fluoro-benzoic acids, aids in detecting aromatic metabolites in methanogenic consortia. This application underscores the role of such chemicals in studying microbial metabolism and environmental biodegradation processes (Londry & Fedorak, 1993).

Safety and Hazards

While specific safety and hazards information for “4-Chloro-3-fluoro-2-hydroxybenzoic acid” is not available, general precautions for handling similar compounds include ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation . It’s also recommended to avoid dust formation and to store the compound in a dry, cool, and well-ventilated place, protected from direct sunlight .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

The mode of action of 4-Chloro-3-fluoro-2-hydroxybenzoic acid involves its interaction with its targets, leading to changes in cellular processes . The specific interactions and changes depend on the nature of the target and the cellular context.

Biochemical Pathways

4-Chloro-3-fluoro-2-hydroxybenzoic acid may affect various biochemical pathways. For instance, it may be involved in the synthesis of mesogens used in liquid crystal

Result of Action

The molecular and cellular effects of 4-Chloro-3-fluoro-2-hydroxybenzoic acid’s action depend on its targets and the biochemical pathways it affects. These effects could range from changes in enzyme activity to alterations in cellular signaling .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-Chloro-3-fluoro-2-hydroxybenzoic acid. For instance, the compound’s solubility in organic solvents suggests that it might be more effective in lipid-rich environments.

properties

IUPAC Name

4-chloro-3-fluoro-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO3/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGOWVXQNVKYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-fluoro-2-hydroxybenzoic acid

CAS RN

1702676-05-8
Record name 4-chloro-3-fluoro-2-hydroxybenzoic acid
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